molecular formula C13H23NO5 B1403253 (2R,4R)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate CAS No. 1363378-14-6

(2R,4R)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate

Cat. No.: B1403253
CAS No.: 1363378-14-6
M. Wt: 273.33 g/mol
InChI Key: ZGUGBQXPZDHWHV-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,4R)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate is a chiral piperidine derivative characterized by a Boc (tert-butoxycarbonyl) protecting group at the nitrogen atom, a hydroxyl group at the 4-position, and an ethyl ester at the 2-position. Its stereochemistry ((2R,4R)) is critical for its biological activity and synthetic utility, particularly in pharmaceutical intermediates and asymmetric catalysis . The compound’s structure enables participation in diverse reactions, such as nucleophilic substitutions and ester hydrolyses, making it valuable in drug discovery pipelines.

Properties

IUPAC Name

1-O-tert-butyl 2-O-ethyl (2R,4R)-4-hydroxypiperidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-5-18-11(16)10-8-9(15)6-7-14(10)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGUGBQXPZDHWHV-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CCN1C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1C[C@@H](CCN1C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Functionalization

A common starting material is 4-piperidone or derivatives thereof. The nitrogen atom is first protected using di-tert-butyl dicarbonate (Boc anhydride) to yield the N-Boc protected intermediate. This step prevents unwanted side reactions on the nitrogen during subsequent transformations.

Introduction of the Hydroxyl Group at C-4

Stereoselective hydroxylation at the 4-position is achieved through reduction or asymmetric epoxidation followed by ring-opening reactions. For example, Sharpless asymmetric epoxidation of allylic alcohol intermediates using diethyl L-tartrate can afford enantiomerically enriched epoxides, which upon ring-opening yield the desired 4-hydroxy substituent with defined stereochemistry.

Formation of the Ethyl Ester at C-2

The carboxylate group at the 2-position is introduced or maintained as an ethyl ester, often via esterification reactions or by starting from ethyl oxalate derivatives. The ethyl ester functionality is crucial for subsequent synthetic manipulations and biological activity.

Cyclization and Resolution

Cyclization reactions form the piperidine ring system. In some methods, a Dieckmann cyclization under aprotic conditions (e.g., potassium tert-butoxide in dry toluene) is used to form keto-piperidine intermediates, which are then stereoselectively reduced to the hydroxy derivatives.

Resolution of stereoisomers can be achieved using chiral resolving agents such as L-tartaric acid, allowing isolation of the (2R,4R) enantiomer with high optical purity.

Representative Synthetic Scheme (Summary)

Step Reaction Type Reagents/Conditions Outcome/Intermediate Yield (%)
1 Nitrogen protection Di-tert-butyl dicarbonate, base N-Boc protected piperidine intermediate High (typically >90%)
2 Grignard addition or asymmetric epoxidation Grignard reagents / Diethyl L-tartrate, Ti(OiPr)4 Introduction of 4-substituent with stereocontrol Moderate to high (80-90%)
3 Cyclization Potassium tert-butoxide, dry toluene Keto-piperidine intermediate Moderate (70-80%)
4 Reduction Lithium aluminium hydride or catalytic hydrogenation Hydroxy-piperidine derivative High (85-95%)
5 Esterification or ester maintenance Ethanol, acid catalyst or direct ester starting material Ethyl ester formation High (90%+)
6 Resolution L-tartaric acid in ethanol (2R,4R) enantiomer isolation Moderate (40-50%)

Note: Overall yields vary depending on specific conditions and scale.

Detailed Research Findings and Examples

Patent-Described Method (CN101712645B)

  • Starting from diethyl oxalate and 1-bromo-substituted propylene, a Grignard reaction forms a 2-carbonyl-4-substituted intermediate.
  • Subsequent cyclization, benzyl ester protection, and deprotection steps yield trans-4-substituted-2-piperidine ethyl formate.
  • Final resolution with L-tartaric acid provides the (2R,4R) stereoisomer.
  • Advantages include readily available raw materials, mild reaction conditions, and applicability to various substrates.
  • Overall yield approximately 24% after all steps.

Literature Synthesis via Dieckmann Cyclization and Yeast Reduction

  • N-Boc protected amino diacid is cyclized under aprotic conditions to form keto-piperidine intermediates.
  • Selective reduction using yeast or chemical hydride reagents affords hydroxy esters with defined stereochemistry.
  • Purification by chromatography and crystallization yields the target compound with high stereochemical purity.

Comparative Table of Key Preparation Methods

Method Starting Materials Key Steps Yield (%) Advantages Limitations
Grignard + Cyclization + Resolution (Patent) Diethyl oxalate, 1-bromo-propylene Grignard, cyclization, benzyl protection, hydrogenation, resolution ~24% overall Low cost, mild conditions, scalable Moderate yield, multiple steps
Dieckmann Cyclization + Yeast Reduction (Literature) N-Boc amino diacid derivatives Cyclization, selective reduction Moderate to High High stereoselectivity, mild reagents Requires careful stereocontrol
Boc Protection + Sharpless Epoxidation (Commercial) 4-Piperidone derivatives Boc protection, asymmetric epoxidation, esterification High (stepwise) Well-established, good stereocontrol Requires chiral catalysts

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C11_{11}H19_{19}N1_{1}O4_{4}
  • CAS Number : 1363378-14-6
  • Molecular Weight : 227.28 g/mol

The compound features a piperidine ring with a Boc (tert-butyloxycarbonyl) protecting group at the nitrogen, which is essential for various synthetic applications.

Synthetic Applications

  • Precursor in Pharmaceutical Synthesis
    • (2R,4R)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate serves as a precursor for synthesizing various piperidine derivatives, which are crucial in drug development. For instance, it can be converted into NMDA receptor antagonists and other neuroactive compounds .
  • Chiral Building Block
    • The compound is utilized as a chiral building block in asymmetric synthesis. Its stereochemistry allows for the creation of enantiomerically pure compounds that are vital in pharmacology .
  • Synthesis of Peptide Analogues
    • It has been employed in the synthesis of peptide analogues, particularly those mimicking proline due to its structural similarities. This application is significant in developing peptide-based therapeutics .

Biological Activities

  • Neuropharmacological Effects
    • Studies have shown that derivatives of this compound exhibit high affinity for dopamine and norepinephrine transporters, indicating potential use in treating disorders like depression and ADHD .
  • Anticoagulant Properties
    • Some derivatives have been investigated for their anticoagulant activity, making them candidates for developing new anticoagulant therapies .
  • Analgesic and Anesthetic Applications
    • The compound's derivatives have been studied for their anesthetic properties, providing insights into their potential use in pain management therapies .

Case Study 1: Synthesis of NMDA Receptor Antagonists

A study reported the synthesis of a series of NMDA receptor antagonists using this compound as a key intermediate. The resulting compounds showed significant neuroprotective effects in vitro, highlighting the compound's utility in neuropharmacology .

Case Study 2: Development of Anticoagulants

Research focused on modifying the piperidine structure to enhance anticoagulant properties. The study demonstrated that specific substitutions on the this compound framework resulted in compounds with improved efficacy compared to existing anticoagulants .

Mechanism of Action

The compound itself may not have a direct mechanism of action but serves as a building block in the synthesis of other molecules. The mechanism of action would depend on the final product synthesized from this intermediate. Typically, the Boc group protects the amine during reactions, preventing unwanted side reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Stereoisomers

Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate Stereoisomers
  • (2S,4R)-Isomer (CAS 180854-45-9): Shares the same functional groups but differs in configuration at the 2-position. This stereochemical variation significantly impacts its reactivity and binding affinity in chiral environments, as noted in enantioselective synthesis studies .
  • (2S,4S)-Isomer (CAS 180854-46-0) : Exhibits altered spatial arrangement, reducing compatibility with enzymes or receptors that prefer the (2R,4R) configuration .
Ethyl 4-Methyl-2-piperidinecarboxylate Derivatives
  • (2R,4R)-Ethyl 4-methyl-2-piperidinecarboxylate (CAS 74892-82-3) : Lacks the Boc and hydroxyl groups but features a methyl substituent at the 4-position. This modification increases hydrophobicity (logP ~1.8) compared to the target compound (logP ~0.5), influencing solubility and membrane permeability .
  • Ethyl 1-methylpipecolinate (CAS 30727-18-5) : Contains a methyl group directly on the nitrogen instead of Boc. This reduces steric hindrance but compromises stability under acidic conditions .

Functional Group Variations

Boc-Protected Analogues
  • Ethyl (R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylate (CAS 1881265-72-0) : Replaces the hydroxyl group with two fluorine atoms at the 4-position. Fluorination enhances metabolic stability and electronegativity, making it suitable for PET imaging probes .
  • (2R,4R)-N-Boc-4-hydroxypiperidine-2-carboxylic acid benzylamine salt (CAS 441044-16-2) : Converts the ethyl ester to a carboxylic acid salt, altering solubility (water solubility increases to >50 mg/mL) and enabling ionic interactions in crystallography studies .
Ester-Modified Derivatives
  • Ethyl 2-(piperidin-4-yl)acetate hydrochloride (CAS 169458-04-2) : Features an acetoxyethyl side chain, enhancing flexibility and binding to hydrophobic pockets in protein targets .
  • Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate (CAS 1838-39-7) : Contains an additional ethoxycarbonyl group, increasing molecular weight (243.3 g/mol vs. 287.3 g/mol for the target compound) and altering dipole moments .

Table 1: Key Properties of Selected Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) logP* Solubility (mg/mL) Key Applications
(2R,4R)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate - C₁₃H₂₃NO₅ 287.3 0.5 ~10 (DMSO) Pharmaceutical intermediate
(2R,4R)-Ethyl 4-methyl-2-piperidinecarboxylate 74892-82-3 C₉H₁₇NO₂ 171.2 1.8 <1 (Water) Organic synthesis
Ethyl (R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylate 1881265-72-0 C₁₂H₁₉F₂NO₄ 279.3 2.1 ~5 (Ethanol) Imaging agents
Ethyl 2-(piperidin-4-yl)acetate hydrochloride 169458-04-2 C₉H₁₈ClNO₂ 207.7 0.3 >20 (Water) Drug delivery systems

*logP values estimated via computational models.

Biological Activity

(2R,4R)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate, also known by its CAS number 87691-27-8, is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₁₀H₁₇NO₅
  • Molecular Weight : 231.25 g/mol
  • InChI Key : BENKAPCDIOILGV-BQBZGAKWSA-N

This compound features a piperidine ring substituted with a Boc (tert-butoxycarbonyl) group and a hydroxyl group at specific positions, which are critical for its biological interactions.

Pharmacological Profile

Research indicates that this compound exhibits notable interactions with various neurotransmitter systems:

  • Dopamine Transporter (DAT) : The compound has shown high affinity for the dopamine transporter, which is crucial in the treatment of neurological disorders such as depression and drug addiction. The presence of hydroxyl groups enhances binding affinity and may facilitate blood-brain barrier penetration .
  • Norepinephrine Transporter (NET) : In addition to DAT interaction, it also demonstrates moderate to high affinity for the norepinephrine transporter, suggesting potential applications in mood regulation and attention deficit disorders .
  • Muscarinic Receptors : Some studies have indicated that related compounds can act as agonists for muscarinic receptors (M1 and M4), which are involved in cognitive functions and memory processes .

The mechanism by which this compound exerts its effects primarily involves the modulation of neurotransmitter reuptake through inhibition of transporters. This action increases the availability of neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission related to mood and cognitive functions.

Study on Neurotransmitter Affinity

A study conducted on a series of compounds related to this compound demonstrated that the introduction of hydroxyl groups significantly improved affinity for both DAT and NET. This was attributed to enhanced hydrogen bonding capabilities that stabilize interactions with the transporter proteins .

Therapeutic Potential

The compound's pharmacological profile suggests it could be beneficial in treating conditions such as:

  • Drug Abuse : By modulating dopamine levels.
  • Depression : Through norepinephrine reuptake inhibition.
  • Cognitive Disorders : Potentially through muscarinic receptor activation.

Data Table: Summary of Biological Activities

Biological TargetAffinity LevelPotential Therapeutic Use
Dopamine TransporterHighTreatment of drug addiction
Norepinephrine TransporterModerate to HighTreatment of depression
Muscarinic ReceptorsAgonist ActivityCognitive enhancement

Q & A

Q. How can researchers mitigate epimerization during ester hydrolysis under basic conditions?

  • Methodological Answer : Epimerization at the C2/C4 stereocenters is minimized by:
  • Low-Temperature Hydrolysis : Use NaOH/THF at 0°C to reduce base-induced racemization.
  • Enzymatic Catalysis : Lipases (e.g., Candida antarctica) selectively hydrolyze esters without disturbing stereochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,4R)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
(2R,4R)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.